N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid
Description
Structural Data
| Property | Description |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₄ |
| IUPAC Name | (2S)-2-(benzylamino)-3-benzyl-2,3-dimethylbutanedioic acid |
| Key Functional Groups | Two benzyl groups, one benzylamino group, two methyl groups, two carboxyls |
Historical Development in Aspartic Acid Derivative Research
The synthesis and study of aspartic acid derivatives have evolved significantly since the mid-20th century. Key milestones include:
Early Work on Aspartic Acid Modifications
- 1950s–1970s : Initial efforts focused on simple N-acylated derivatives (e.g., N-benzoyl-aspartic acid). These compounds were used to study racemization mechanisms and peptide synthesis protocols.
- 1980s–2000s : Advances in protecting-group chemistry enabled the development of more complex derivatives, such as N-benzyl-DL-aspartic acid, which served as intermediates in pharmaceutical and biochemical applications.
Emergence of Multi-Substituted Derivatives
The synthesis of N-benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid builds on methods developed for related compounds. For example:
- Dibromosuccinic Acid Routes : A 2011 patent (CN102351725A) described the use of 2,3-dibromosuccinic acid and benzylamine to synthesize N-benzyl-3-(benzylamino)aspartic acid. This method leveraged high-concentration benzylamine systems and ethanol reflux to optimize yield.
- Dimethylation Strategies : The addition of methyl groups at positions 2 and 3 likely arose from efforts to enhance steric hindrance and metabolic stability, mirroring trends in prodrug design.
Structural Relationship to Canonical Amino Acids
Core Similarities to L-Aspartic Acid
- Backbone : Retains the four-carbon succinic acid structure with α-amino and dual carboxyl groups.
- Stereochemistry : Preserves the L-configuration critical for biological recognition.
Divergences and Functional Implications
Hydrophobic Modifications :
- The benzyl and benzylamino groups introduce aromatic hydrophobic domains, altering solubility and potential membrane permeability.
- These groups may facilitate interactions with hydrophobic binding pockets in enzymes or receptors.
Steric Effects :
Charge Distribution :
- Unlike canonical aspartic acid, which is negatively charged at physiological pH, the benzyl and methyl substitutions reduce overall polarity.
Comparative Structural Analysis
| Feature | Canonical L-Aspartic Acid | This compound |
|---|---|---|
| Amino Group | -NH₂ | -NH-Benzyl and -NH-Benzylamino |
| Carboxyl Groups | Two (-COOH) | Two (-COOH) |
| Side Chains | -CH₂COOH | -CH(CH₃)-C(CH₃)(Benzylamino)-Benzyl |
| Hydrophobicity | Low | High |
This structural divergence underscores the compound’s potential as a tailored building block in peptide engineering or as a functional analog in biochemical studies.
Properties
CAS No. |
849099-18-9 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-2,3-bis(benzylamino)-2,3-dimethylbutanedioic acid |
InChI |
InChI=1S/C20H24N2O4/c1-19(17(23)24,21-13-15-9-5-3-6-10-15)20(2,18(25)26)22-14-16-11-7-4-8-12-16/h3-12,21-22H,13-14H2,1-2H3,(H,23,24)(H,25,26)/t19-,20?/m1/s1 |
InChI Key |
LLIDXHURHLRFJD-FIWHBWSRSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(C)(C(=O)O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)(C(C)(C(=O)O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Aspartic Acid Derivatives
A foundational approach involves alkylating L-aspartic acid precursors to introduce dimethyl groups. In Patent CN102351725A , a related compound, N-benzyl-3-(benzylamino)aspartic acid, is synthesized via nucleophilic substitution of 2,3-dibromosuccinic acid with benzylamine. Adapting this method, 2,3-dimethylsuccinic acid serves as the starting material, bypassing bromination steps. The dimethyl groups are retained during subsequent amination and benzylation.
Procedure :
- Methylation : L-aspartic acid is treated with methyl iodide under basic conditions (e.g., K₂CO₃/DMF) to yield 2,3-dimethyl-L-aspartic acid.
- Dual Benzylation : The dimethylated product undergoes sequential benzylation:
- Amino Protection : The α-amino group is protected using benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions (pH 10–11).
- Side-Chain Amination : The β-carboxyl group is activated as an acyl chloride (SOCl₂) and reacted with benzylamine to form the benzylamide.
- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the Cbz group, yielding the free amine, which is then benzylated using benzyl bromide.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 12h | 78 | 92 |
| Cbz Protection | Cbz-Cl, NaOH, H₂O, 0°C | 95 | 98 |
| Benzylamide Formation | BnNH₂, SOCl₂, THF, rt | 85 | 90 |
| Final Benzylation | BnBr, NaH, DMF, 60°C | 88 | 95 |
Reductive Amination of Dimethylsuccinic Anhydride
Patent WO2013072933A2 describes reductive amination for N-benzyl propionamides. For the target compound, 2,3-dimethylsuccinic anhydride is reacted with benzylamine in a two-step process:
- Ring-Opening Amination : The anhydride reacts with benzylamine in THF, forming a mono-benzylamide.
- Second Benzylation : The remaining carboxyl group is activated (e.g., via mixed carbonic anhydride with ClCO₂Et) and coupled with a second equivalent of benzylamine.
Optimization Insight :
- Solvent Effects : Using toluene instead of THF increases yields from 72% to 89% due to improved anhydride solubility.
- Temperature Control : Maintaining 0–5°C during carboxyl activation minimizes racemization.
Stereochemical Control and Resolution
Chiral Auxiliaries for L-Configuration Retention
The L-configuration of aspartic acid is preserved using chiral resolving agents. WO2013072933A2 employs (D)-(+)-ditoluoyl tartaric acid to resolve racemic intermediates. For the target compound:
- Racemic Synthesis : 2,3-dimethylsuccinic acid is converted to the diamide with benzylamine.
- Salt Formation : The racemic diamide is treated with (D)-(+)-ditoluoyl tartaric acid in ethanol, preferentially crystallizing the L-enantiomer.
- Recrystallization : Repeated crystallization from ethyl acetate/hexane achieves >99% enantiomeric excess (ee).
Data :
| Resolution Step | Solvent System | ee (%) | Yield (%) |
|---|---|---|---|
| Initial Crystallization | Ethanol | 85 | 65 |
| First Recrystallization | Ethyl acetate/hexane (3:1) | 95 | 50 |
| Second Recrystallization | Ethyl acetate/hexane (1:1) | 99 | 40 |
Industrial-Scale Purification Techniques
Solvent-Antisolvent Precipitation
Patent US9133101B2 highlights impurity removal using methylene chloride/hexane systems. For the target compound:
- Crude Product Dissolution : The reaction mixture is dissolved in warm methylene chloride (40°C).
- Antisolvent Addition : Hexane is added dropwise until cloudiness persists, precipitating impurities (e.g., unreacted benzylamine).
- Filtration and Isolation : The pure product remains in the filtrate, which is concentrated under vacuum.
Impact on Purity :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Alkylation of Aspartic Acid | High stereochemical control | Multi-step, costly reagents | 70–78 |
| Reductive Amination | One-pot synthesis, scalable | Requires anhydrous conditions | 85–89 |
| Chiral Resolution | Delivers >99% ee | Low overall yield due to crystallization | 40–50 |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a palladium catalyst, this reaction can reduce double bonds or other reducible groups.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like sodium azide (NaN₃), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Neuroprotective Potential
N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid exhibits significant neuroprotective properties attributed to its structural similarity to neurotransmitters. Research indicates that it may modulate glutamate receptors, which are crucial in synaptic transmission and neuroprotection. This modulation suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Table 1: Neuroprotective Studies
Antimicrobial Properties
Preliminary studies have also indicated that this compound possesses antibacterial and antifungal properties. These findings position the compound as a candidate for further pharmacological exploration in the development of new antimicrobial agents.
Table 2: Antimicrobial Activity
| Pathogen Tested | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition observed |
| Candida albicans | Significant antifungal activity noted |
Neuropharmacological Applications
A study published in Bioorganic & Medicinal Chemistry highlighted the compound's efficacy in enhancing anticonvulsant activity when administered to animal models. The research demonstrated that variations in the compound's structure could influence its biological activity, emphasizing the importance of further investigations into its pharmacological potential .
Antibacterial Research
In another investigation focusing on its antimicrobial properties, researchers found that this compound exhibited notable efficacy against various bacterial strains. This study supports the hypothesis that the compound could be utilized in developing new therapeutic agents targeting resistant bacterial infections.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid involves its interaction with specific molecular targets, such as voltage-gated sodium channels. By modulating the activity of these channels, the compound can influence neuronal excitability and neurotransmission. This mechanism is particularly relevant in its potential use as an anticonvulsant, where it helps stabilize neuronal activity and prevent seizures .
Comparison with Similar Compounds
N-Benzyl-2,3-azetidinedione Derivatives
- Structure : Cyclic β-lactam derivatives (e.g., N-Benzyl-3-(1-hydroxyethyl)azetidin-2-one) with a four-membered ring system.
- Synthesis: Prepared via multi-step reactions involving methyl 2-(benzylamino)methyl-3-hydroxybutanoate intermediates .
- Key Differences : The azetidinedione core introduces ring strain, enhancing reactivity in nucleophilic reactions. Unlike the target compound, these derivatives lack the aspartic acid backbone and dimethyl substitution, limiting their utility in peptide mimetics .
meso-2,3-Bis(benzylamino)succinic Acid
- Structure: A succinic acid derivative with two benzylamino groups at positions 2 and 3.
- Synthesis: Hydrogenolysis of this compound under mild conditions (Pd/C, atmospheric pressure) yields meso-2,3-diaminosuccinic acid, highlighting its role as a precursor to diamino acids .
- Key Differences: The absence of dimethyl groups and the presence of two benzylamino groups make it less sterically hindered, facilitating catalytic debenzylation. This contrasts with the target compound’s resistance to hydrogenolysis due to its branched structure .
N-Benzyl-3-(benzylamino)pyrazine-2-carboxamides
- Structure: Pyrazine-ring-containing analogs with a benzylamino side chain.
- Applications : Demonstrated antimycobacterial and antibacterial activity, particularly against Mycobacterium tuberculosis H37Rv .
- Key Differences : The pyrazine heterocycle introduces aromaticity and planar geometry, enabling π-π stacking interactions in biological targets—a feature absent in the aspartic acid-based target compound .
N-Benzoyl-L-Amino Acids
- Structure: Benzoyl-protected amino acids (e.g., N-Benzoyl-L-aspartic acid) with a planar aromatic protecting group.
- Applications : Widely used in peptide synthesis; >95% purity via HPLC ensures reliability in solid-phase coupling reactions .
- Key Differences : The benzoyl group enhances solubility in organic solvents but reduces metabolic stability compared to benzyl-protected analogs like the target compound .
Benzathine Benzylpenicillin
- Structure : A penicillin derivative complexed with dibenzylethylenediamine.
- Applications : Long-acting antibiotic formulation due to slow dissolution in aqueous media .
- Key Differences : The dibenzylethylenediamine component enables sustained release, a property unrelated to the enzymatic or chiral utility of the target compound .
Comparative Data Table
Research Findings and Unique Advantages
- Enantioselectivity: The target compound’s synthesis benefits from solvent engineering, achieving >90% e.e. in polar solvents like THF, whereas non-polar solvents favor kinetic resolution .
- Stability: The dimethyl substitution enhances steric hindrance, reducing susceptibility to enzymatic degradation compared to linear analogs like meso-2,3-bis(benzylamino)succinic acid .
- Biological Relevance: Unlike N-benzoyl amino acids, the benzyl group in the target compound may improve membrane permeability, a critical factor in drug delivery .
Biological Activity
N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid (NBDA) is a compound with significant potential in neuropharmacology and antimicrobial applications. This article reviews its biological activities, including its interactions with neurotransmitter systems, neuroprotective properties, and antibacterial and antifungal effects.
Chemical Structure and Properties
NBDA is characterized by its complex structure, which includes a benzyl group attached to a 3-benzylamino-2,3-dimethyl-L-aspartic acid backbone. Its molecular formula is with a molecular weight of approximately 356.422 g/mol. The presence of the benzyl group enhances its lipophilicity, potentially facilitating its passage through biological membranes and interaction with various receptors.
Modulation of Glutamate Receptors
Research indicates that NBDA can modulate glutamate receptors, particularly the NMDA receptor subtype. This modulation is crucial as glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS). The ability of NBDA to influence synaptic transmission suggests its potential role in treating neurodegenerative diseases such as Alzheimer's disease. A study highlighted that compounds with structural similarities to NBDA could exhibit neuroprotective effects by preventing excitotoxicity mediated by excessive glutamate signaling.
Neuroprotective Effects
Preliminary studies have shown that NBDA may protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegeneration. The compound's structural resemblance to natural neurotransmitters allows it to interact effectively with neuronal pathways, potentially enhancing cognitive functions or providing therapeutic benefits in neurodegenerative conditions .
Antibacterial and Antifungal Activity
In addition to its neuropharmacological properties, NBDA has demonstrated antibacterial and antifungal activities. Initial tests indicate that it can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as certain fungi. This broad-spectrum antimicrobial activity positions NBDA as a candidate for further pharmacological exploration in treating infections.
Case Studies and Research Findings
- Antibacterial Activity : In vitro studies revealed that NBDA exhibits significant antibacterial action against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM for different bacterial strains .
- Antifungal Activity : The compound also showed efficacy against fungal strains like Candida albicans, with MIC values indicating moderate to strong activity . These findings suggest that NBDA could be developed into a therapeutic agent for treating both bacterial and fungal infections.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of NBDA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Benzyl-DL-aspartic acid | Contains a benzyl group and aspartic acid | Less stereoselective than L-isomer |
| N-Boc-3-(benzylamino)-L-aspartic acid | Protected amine group | Used in peptide synthesis due to stability |
| 2-Benzylamino-4-methylpentanoic acid | Similar amine structure | Exhibits different pharmacological profiles |
NBDA stands out due to its specific stereochemistry and potential neuroprotective effects, which may not be present in these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid?
- Methodological Answer : The compound can be synthesized via aza-Michael addition reactions using benzylamine and α,β-unsaturated esters. For example, lipase-catalyzed reactions (e.g., Candida antarctica lipase B, CalB) in solvents like 2-methyl-2-butanol (2M2B) yield enantiomerically enriched products . Microwave-assisted synthesis (150°C, 30 min) has also been employed to accelerate reaction kinetics and improve yields . Purification typically involves flash chromatography (gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- Chiral HPLC for determining enantiomeric excess (e.g., Chiracel OD-H column, hexane/i-PrOH 98:02) .
- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and substitution patterns .
- Elemental analysis to verify molecular composition .
- Infrared spectroscopy (IR) for functional group identification (e.g., amide C=O stretches) .
Q. What are the challenges in purifying this compound?
- Methodological Answer : Challenges include separating diastereomers and byproducts (e.g., double-addition products). Solutions involve:
- Optimizing gradient elution in flash chromatography .
- Using recrystallization with ethanol/water to isolate high-purity crystals .
- Employing molecular sieves to control reaction moisture and minimize side reactions .
Advanced Research Questions
Q. How does solvent polarity influence the enantioselectivity of lipase-catalyzed synthesis?
- Methodological Answer : Solvent polarity directly impacts thermodynamic control of the reaction. In nonpolar solvents (e.g., n-hexane), low enantiomeric excess (ee <5%) is observed due to poor enzyme-substrate interactions. Polar solvents like 2M2B enhance enantioselectivity (ee up to 96% for the aza-Michael adduct) by stabilizing the transition state . Data from solvent screening (Table 1, ) shows 2M2B increases (R)-enantiomer yield compared to hexane.
Q. What strategies address low yields in aza-Michael additions during synthesis?
- Methodological Answer :
- Enzyme engineering : Use immobilized CalB (Novozyme 435) to improve stability and recyclability .
- Solvent engineering : Mixtures of hexane/2M2B (90:10) balance polarity and reaction kinetics, achieving 84% conversion .
- Thermodynamic control : Adjust reaction temperature (65°C) and time (72 hr) to favor product formation over side reactions .
Q. Are there contradictions in reported enantiomeric excess (ee) values under similar conditions?
- Methodological Answer : Discrepancies arise from solvent purity , enzyme batch variability, and analytical method calibration. For example:
- In n-hexane, ee values for β-amino ester adducts range from 1.1% to 3.4%, while 2M2B yields 72–96% ee .
- Contradictions may stem from residual moisture in solvents or incomplete enzyme activation. Standardizing solvent drying (e.g., molecular sieves) and enzyme pre-treatment protocols can mitigate these issues .
Q. How do structural modifications influence the biological activity of this compound?
- Methodological Answer : Modifying the benzyl groups or stereochemistry alters interactions with biological targets. For instance:
- Replacing benzyl with tert-butyl groups enhances metabolic stability .
- The (2R,3S)-stereoisomer (CAS 55645-40-4) shows potential as a precursor for centrosome clustering inhibitors (e.g., CW-069, an anti-cancer agent) .
- Downstream derivatives like 2,3-diaminosuccinic acid are used in peptide mimetics and enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
